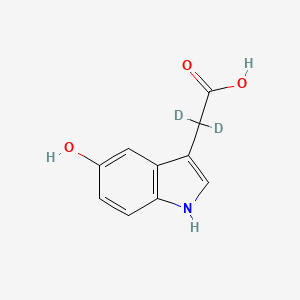
5-Hydroxyindole-3-acetic-2,2-d2 acid
Cat. No. B590903
Key on ui cas rn:
56209-31-5
M. Wt: 193.198
InChI Key: DUUGKQCEGZLZNO-SMZGMGDZSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951948B2
Procedure details


5-Hydroxyindol-3-acetic acid (1.91 g, 10 mmoles) was initially introduced into MC (40 ml) under argon, the mixture was cooled to −78° C. and diisopropylaluminium hydride (0.2 M in toluene, 40 ml, 48 mmoles) was added in the course of 20 min, while stirring. When the addition of the reducing agent had ended, the mixture was allowed to come to RT in the course of 5 hours and was then left at RT for a further hour. For working up, methanol (2 ml) was cautiously added to the reaction mixture. The previously continuously solid mass became liquid again during the addition. Saturated NaCl solution (10 ml) was now added in portions to the mixture. The resulting mixture was left to stand overnight and then filtered off with suction over kieselguhr. The filter cake was washed with a total of 400 ml MC. The filtrate was dried over sodium sulfate and concentrated. 730 mg 3-(2-hydroxy-ethyl)-1H-indol-5-ol were obtained (m.p. 98-102° C.).

Name
diisopropylaluminium hydride
Quantity
40 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].C([Al+]C(C)C)(C)C.[Na+].[Cl-]>CO>[OH:13][CH2:12][CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([OH:1])[CH:3]=2)[NH:7][CH:6]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.91 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C(=CNC2=CC1)CC(=O)O
|
Step Two
|
Name
|
diisopropylaluminium hydride
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C)(C)[Al+]C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition of the reducing agent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to RT in the course of 5 hours
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was then left at RT for a further hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
again during the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting mixture was left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction over kieselguhr
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with a total of 400 ml MC
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC1=CNC2=CC=C(C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 730 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

